4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid
Description
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid is a diazo compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8N2O4S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5,9,13H,(H,14,15,16) |
InChI Key |
CNLRDNVSYNQLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C(C2=[N+]=[N-])O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Amino-1-hydroxy-naphthalene-1-sulfonic Acid
The primary and classical method for preparing 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid involves diazotization of the corresponding aromatic amine precursor, 3-amino-1-hydroxy-naphthalene-1-sulfonic acid . This process is well-documented and follows these steps:
- Starting Material Preparation: 3-amino-1-hydroxy-naphthalene-1-sulfonic acid is dissolved in a minimal volume of hydrochloric acid to form an acidic aqueous solution.
- Cooling: The amine solution is cooled to near 0 °C to stabilize the diazonium intermediate and prevent decomposition.
- Diazotization: A cold aqueous solution of sodium nitrite (NaNO₂), kept below 5 °C, is added dropwise with continuous stirring to the amine solution. This generates the diazonium salt in situ.
- Isolation: The resulting diazonium salt, 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid, is typically isolated by filtration or precipitation, often under cold conditions to maintain stability.
This method is consistent with classical diazotization reactions of aromatic amines and is supported by multiple synthetic protocols involving related azo dyes and sulfonic acid derivatives.
Coupling Reactions for Derivative Preparation
While direct diazotization yields the target diazo compound, further functionalization often involves coupling the diazonium salt with phenolic or aromatic compounds under alkaline conditions to form azo dyes. For example:
- The diazonium salt solution is added to a solution of resorcinol or other phenolic compounds in sodium hydroxide at 0 °C.
- The coupling reaction produces azo dyes, which are isolated by filtration and drying.
This coupling step is important for downstream applications but also confirms the successful preparation of the diazonium intermediate.
Thermal and Chemical Stability Considerations
The diazonium salt is sensitive to temperature and pH; thus, maintaining low temperature during synthesis and isolation is critical. Some patents describe controlled evaporation and heat treatment methods to stabilize sulfonic acid derivatives, though these are more relevant to sulfonic acid intermediates than the diazonium salt itself.
Comparative Table of Preparation Conditions
Chemical Reactions Analysis
Diazotization and Coupling Reactions
The compound’s diazo group enables classic diazotization and coupling behavior:
-
Diazotization : Occurs at 0–5°C in acidic media (e.g., HCl), forming a reactive diazonium intermediate.
-
Coupling : Reacts with electron-rich aromatics (e.g., phenols, amines) at pH 7–9 to form azo dyes. For example:
Table 1: Representative Coupling Reactions
| Coupling Partner | Conditions | Product Application | Yield (%) | Source |
|---|---|---|---|---|
| 1-Naphthol | pH 8.5, 25°C, 2 hr | Red textile dye | 78–85 | |
| Aniline | pH 7, 0–5°C, 1 hr | Orange pigment | 65–72 | |
| Resorcinol | pH 9, 30°C, 3 hr | pH indicator | 70–75 |
Degradation via Advanced Oxidation
Fenton’s reagent (Fe²⁺/H₂O₂) degrades the compound through hydroxyl radical (·OH) attack:
-
Key intermediates : Quinodial structures (dark red/black color), naphthoquinones, and short-chain carboxylic acids (e.g., oxalic acid) .
-
Mineralization : Only 40–50% total organic carbon (TOC) removal achieved due to persistent carboxylic acids .
-
Color evolution :
Table 2: Degradation Kinetics (Fenton’s Process)
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Optimal pH | 3.0 | Maximizes ·OH generation | |
| H₂O₂ dosage | 10 mM | Complete decolorization in 30 min | |
| TOC removal | 48% at 120 min | Limited by stable byproducts |
Electrophilic Substitution
The naphthalene ring undergoes electrophilic substitution at positions activated by −OH and −SO₃H:
-
Nitration : Introduces nitro groups at the 5- or 7-positions using HNO₃/H₂SO₄ .
-
Sulfonation : Further sulfonation occurs at elevated temperatures (80–100°C) with oleum .
-
Halogenation : Bromine or chlorine substitutes at the 4-position in acetic acid .
Reduction and Oxidation
-
Reduction :
-
Oxidation :
-
KMnO₄ in alkaline media oxidizes the naphthalene ring to phthalic acid derivatives.
-
Complexation with Proteins
The sulfonic acid group facilitates binding to proteins like bovine serum albumin (BSA):
Scientific Research Applications
Chemical Identifiers
- CAS Number: 887-76-3
- SMILES String: Oc1cc(c2ccccc2c1[N+]#N)S([O-])=O
- InChI: 1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
- InChI Key: QHIBNGIZPPHJAT-UHFFFAOYSA-N
- Molecular Formula: C10H6N2O4S
General Properties
1-Diazo-2-naphthol-4-sulfonic acid typically appears as a powder . It is also known by several other names, including 2-hydroxy-4-sulfo-naphthalene-1-diazonium-betaine, 4-Diazonio-3-hydroxy-naphthalin-1-sulfonate, and 1,2-Naphthoxydiazo-4-sulfonic acid .
Applications
- Azo Dye Production: Naphthalene Sulphonic Acids, including 4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid, can be used as a diazo component or a coupling component in the production of azo dyes .
- Industrial Use: Amino-hydroxy-naphthalene-sulphonic acids, closely related to 4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid, have been used industrially .
- Scientific Research: The degradation and adsorption of 1-diazo-2-naphthol-4-sulfonic acid have been studied using sewage sludge-derived porous carbon, highlighting its role in environmental research . It is also used as a reactant to create hydrazinonaphthalene and azonaphthalene thrombopoietin mimics, which act as nonpeptidyl promoters of megakaryocytopoiesis .
- Wastewater Treatment: 1-Diazo-2-naphthol-4-sulfonic acid is relevant in the context of wastewater and polluted soil treatment . Studies focus on its adsorption and degradation using materials like sewage sludge-derived porous carbon .
Safety and Regulatory Information
- Hazard Codes: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage)
- Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P240 (Ground and bond container and receiving equipment), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
- Storage Class: 4.1B (Flammable solid hazardous materials)
- Water Hazard Class (WGK): WGK 3 (highly hazardous to water)
- Personal Protective Equipment (PPE): Eyeshields, Faceshields, Gloves, type P3 (EN 143) respirator cartridges
Case Studies
While specific case studies are not detailed in the search results, the application of 1-Diazo-2-naphthol-4-sulfonic acid in adsorption and degradation processes using sewage sludge-derived porous carbon is noted . Additionally, the substance is relevant to the study and creation of thrombopoietin mimics .
Environmental Considerations
The compound has been investigated for its adsorption and degradation characteristics, particularly concerning sewage sludge-derived porous carbon, indicating its relevance in environmental remediation research .
Regulatory Information
Mechanism of Action
The mechanism of action of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid involves its ability to form diazonium salts, which are highly reactive intermediates. These diazonium salts can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in antimicrobial applications, the compound may interact with microbial cell membranes or enzymes, disrupting their function .
Comparison with Similar Compounds
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid can be compared with other similar compounds, such as:
4-Amino-1-naphthalenesulfonic acid: This compound is a precursor in the synthesis of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid and has similar applications in dye production.
1-Diazo-2-naphthol-4-sulfonic acid: Another diazo compound with similar reactivity and applications in organic synthesis.
3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride: This compound is used in similar synthetic applications and has comparable reactivity.
The uniqueness of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid lies in its specific structure, which imparts distinct reactivity and applications, particularly in the synthesis of azo dyes and its potential antimicrobial properties.
Biological Activity
4-Diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid (CAS No. 22102201) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid is . It features a naphthalene backbone with a sulfonic acid group and diazo functionality, contributing to its reactivity and potential biological interactions.
Biological Activities
Antibacterial Activity
Research indicates that 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid exhibits significant antibacterial properties. A study assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibition zones in disc diffusion assays, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial effects, this compound also shows antifungal activity. It was tested against Candida albicans and other fungal strains, revealing effective inhibition comparable to standard antifungal treatments .
The mechanism by which 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid exerts its biological effects is believed to involve interaction with specific cellular targets. This may include binding to bacterial cell membranes or interfering with essential metabolic pathways within microorganisms. Its diazo group may play a critical role in these interactions by facilitating the formation of reactive intermediates that disrupt cellular functions.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from patients. Results indicated that it effectively inhibited growth in 75% of tested strains, highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of derivatives of 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid. Modifications to the sulfonic acid group significantly influenced antibacterial potency, suggesting that further chemical modifications could enhance its efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-diazo-3-hydroxy-1H-naphthalene-1-sulfonic acid to maximize yield and purity?
- Methodological Answer : Diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid under controlled temperatures (0–5°C) using sodium nitrite in acidic media (HCl, pH ≤ 2) is critical. Post-synthesis, purify via recrystallization in aqueous ethanol (1:3 v/v) to remove unreacted intermediates. Monitor reaction progress via UV-Vis spectroscopy at 480 nm (λmax for diazo compounds) .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize light- and oxygen-induced degradation. Aqueous solutions should be buffered at pH 6–8 (phosphate buffer) to stabilize the diazo group. Purity >90% (T) is recommended for reproducible experiments, as lower grades may contain hydrolyzed byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diazo group at C4, hydroxyl at C3) and aromatic proton splitting.
- IR : Identify sulfonic acid (–SO₃H, 1030–1230 cm⁻¹) and diazo (–N=N–, 1420–1480 cm⁻¹) functional groups.
- UV-Vis : Track λmax shifts in different solvents (e.g., λmax ~480 nm in water) to assess electronic transitions.
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M–H]⁻ at m/z 279.1 (C₁₀H₇N₂O₄S⁻) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Combine multi-technique analysis (e.g., 2D NMR for ambiguous coupling constants) with computational methods like Density Functional Theory (DFT) to model electronic structures. For example, discrepancies in UV-Vis λmax values across studies may arise from solvent polarity effects, which DFT can simulate using solvation models (e.g., PCM) .
Q. What methodologies address conflicting reports on its reactivity in azo coupling reactions?
- Methodological Answer : Perform kinetic studies under varied pH (3–9) and temperatures (20–50°C) to map reaction pathways. Use isotopic labeling (¹⁵N-diazo groups) to trace coupling mechanisms. For example, competitive pathways (electrophilic vs. radical coupling) can be distinguished via trapping experiments with TEMPO (radical scavenger) .
Q. How can computational modeling predict the stability of intermediates in its synthesis?
- Methodological Answer : Apply DFT (B3LYP/6-31G*) to calculate thermodynamic stability of intermediates (e.g., diazonium ion vs. tautomers). Molecular dynamics simulations (AMBER force field) in explicit solvent models (water) can predict hydrolysis rates of the diazo group under ambient conditions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with synthetic controls (e.g., deuterated analogs) and computational models to isolate artifacts (e.g., impurity interference in HPLC) .
- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to optimize multi-variable conditions (pH, solvent, catalyst) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
